molecular formula C4H5N3O B2613483 1H-pyrazole-4-carboxamide CAS No. 437701-80-9

1H-pyrazole-4-carboxamide

Cat. No. B2613483
M. Wt: 111.104
InChI Key: ZVXKYWHJBYIYNI-UHFFFAOYSA-N
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Description

1H-pyrazole-4-carboxamide is a heterocyclic compound that forms the main core of various nonsteroidal anti-inflammatory drugs (NSAIDs) and antihypertensive drugs .


Synthesis Analysis

A series of novel pyrazole-4-carboxamides were rationally designed and synthesized . Their structures were characterized by 1H NMR, 13C NMR, and HRMS . The synthesis of these compounds provided a practical method for the creation of pyrazole-4-carboxamides .


Molecular Structure Analysis

The molecular structure of 1H-pyrazole-4-carboxamide has been analyzed in several studies . The structure is composed of three carbon atoms and two nitrogen atoms in adjacent positions .


Chemical Reactions Analysis

Pyrazole-4-carboxamides have been used in various chemical reactions. For instance, they have been used in the synthesis of potential fungicide candidates . They have also been used in the synthesis of new 1H-pyrazole-4-carboxamide derivatives .


Physical And Chemical Properties Analysis

1H-pyrazole-4-carboxamide has a molecular weight of 111.10 g/mol. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . It has a topological polar surface area of 71.8 Ų .

Scientific Research Applications

Summary of the Application

A series of novel pyrazole-4-carboxamides were designed and synthesized as potential fungicide candidates . These compounds were found to inhibit Alternaria solani and Fusarium oxysporum, two types of fungi that cause diseases in plants .

Methods of Application or Experimental Procedures

The compounds were synthesized and their structures were characterized by 1H NMR, 13C NMR, and HRMS . Preliminary bioassays were conducted to evaluate their fungicidal activities .

Results or Outcomes

Four compounds exhibited more than 90% and even complete inhibition against Alternaria solani at 100 μg/mL; and one compound displayed 100% inhibition against Fusarium oxysporum at the same concentration .

2. Antiproliferative Agents in Cancer Treatment

Summary of the Application

Novel N-methyl-substituted pyrazole carboxamide derivatives were synthesized and evaluated as antiproliferative agents against the human cervical cancer cell line (HeLa) .

Methods of Application or Experimental Procedures

The pyrazole carboxamide derivatives were synthesized by the reaction of pyrazole-3-carboxylic acids with several aromatic and heteroaromatic sulfonamides . The antiproliferative activities of these molecules were evaluated using the xCELLigence system (Real-Time Analyzer) .

Results or Outcomes

One of the synthesized compounds showed the highest activity among the synthesized compounds with 64.10% inhibition, while the starting compound showed the highest at all with 80.82% .

3. Preparation of Guanidylated Hollow Fiber Membranes

Summary of the Application

“1H-pyrazole-4-carboxamide” is used in the preparation of guanidylated hollow fiber membranes .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not detailed in the source .

Results or Outcomes

The specific results or outcomes are not detailed in the source .

4. Synthesis of Biomedical Compounds

Summary of the Application

Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds that include “1H-pyrazole-4-carboxamide”, have been synthesized for various biomedical applications .

Methods of Application or Experimental Procedures

The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine .

Results or Outcomes

The specific results or outcomes are not detailed in the source .

5. Guanylation of Amines and in Peptide Synthesis

Summary of the Application

“1H-pyrazole-4-carboxamide” is used in the guanylation of amines and in peptide synthesis .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not detailed in the source .

Results or Outcomes

The specific results or outcomes are not detailed in the source .

6. Therapeutic Applications in Clinical Medicine

Summary of the Application

Several pyrazole-containing moieties, including “1H-pyrazole-4-carboxamide”, have found their therapeutic application clinically . These include NSAIDs such as celecoxib, lonazolac, tepoxaline, antipyrine (analgesic and antipyretic), phenylbutazone (in rheumatoid arthritis, osteoarthritis), novalgine, deracoxib, difenamizole, mepirizole, SC-560, crizotinib, pyrazofurin, and many more are already in the market .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not detailed in the source .

Results or Outcomes

The specific results or outcomes are not detailed in the source .

Safety And Hazards

1H-pyrazole-4-carboxamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, serious eye damage/eye irritation, skin sensitization, and specific target organ toxicity (repeated exposure) .

Future Directions

Pyrazole-4-carboxamides have shown potential in various applications. For instance, they have been used as potential fungicide candidates . Future research could focus on further exploring the potential applications of these compounds.

properties

IUPAC Name

1H-pyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O/c5-4(8)3-1-6-7-2-3/h1-2H,(H2,5,8)(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVXKYWHJBYIYNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901346634
Record name 1H-Pyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901346634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-pyrazole-4-carboxamide

CAS RN

437701-80-9
Record name 1H-Pyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901346634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-pyrazole-4-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1,170
Citations
X Li, X Lu, M Xing, XH Yang, TT Zhao, HB Gong… - Bioorganic & medicinal …, 2012 - Elsevier
… In conclusion, a series of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives have been synthesized and evaluated for their antitumor activities. These compounds exhibited potent …
Number of citations: 80 www.sciencedirect.com
ZB Wu, X Zhou, YQ Ye, PY Wang, S Yang - Chinese Chemical Letters, 2017 - Elsevier
… In this study, a series of novel 5-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives were designed and synthesised with the amide bond at the 4-position of the 5-trifluoromethyl-1H…
Number of citations: 23 www.sciencedirect.com
H Yoon, I Shin, Y Nam, ND Kim, KB Lee… - European journal of …, 2017 - Elsevier
Activating mutations of REarrange during Transfection (RET) kinase frequently occur in human thyroid and lung cancers. An enormous effort has been devoted to discover potent and …
Number of citations: 18 www.sciencedirect.com
HA Zamani, G Rajabzadeh, M Masrornia, A Dejbord… - Desalination, 2009 - Elsevier
A highly Cr 3+ -selective ionophore, based on 5-amino-1-phenyl-1H-pyrazole-4-carboxamide (APC) as a carrier, was synthesized in order to obtain a Cr 3+ ion-selective electrode. The …
Number of citations: 128 www.sciencedirect.com
XH Lv, ZL Ren, BG Zhou, QS Li, MJ Chu, DH Liu… - Bioorganic & Medicinal …, 2016 - Elsevier
… In this study, a series of novel N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide … )-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives skeleton may serve as a novel scaffold for …
Number of citations: 24 www.sciencedirect.com
AS Hassan, GO Moustafa, NM Morsy… - Egyptian Journal of …, 2020 - ejchem.journals.ekb.eg
… -2-yl)methyleneamino)1H-pyrazole-4-carboxamide, were … )-N-phenyl-1H-pyrazole-4carboxamide, proved that this … -p-tolyl-1H-pyrazole-4carboxamide, showed the presence of …
Number of citations: 29 ejchem.journals.ekb.eg
K Rehse, J Kotthaus… - Archiv der Pharmazie: An …, 2009 - Wiley Online Library
Nine title compounds were synthesized and investigated in the Born test for their antiplatelet activities against collagen, ADP, adrenaline, and platelet activating factor (PAF) as inducers …
Number of citations: 28 onlinelibrary.wiley.com
L El Ghayati, Y Ramli, EM Essassi, ML Taha, JT Mague - IUCrData, 2016 - iucrdata.iucr.org
There are two independent molecules of the title carboxamide compound, C6H8N4O2·H2O, as well as two independent water molecules in the asymmetric unit. The two independent …
Number of citations: 2 iucrdata.iucr.org
J Yang, D Xie, C Zhang, C Zhao, Z Wu… - Arabian Journal of …, 2022 - Elsevier
Inspired by the wide application of amides in plant pathogens, a series of novel 1-substituted-5-trifluoromethyl‑1H‑pyrazole-4-carboxamide derivatives were designed and synthesized. …
Number of citations: 9 www.sciencedirect.com
B Yang, W Liu, Y Mei, D Huang, H Qian… - Letters in Drug …, 2014 - ingentaconnect.com
… Hydrophobic substituents were introduced to the 3 position of pyrazole ring and a ring-opening strategy was adopted to design novel 5-amino1H-pyrazole-4-carboxamide (APC) …
Number of citations: 6 www.ingentaconnect.com

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